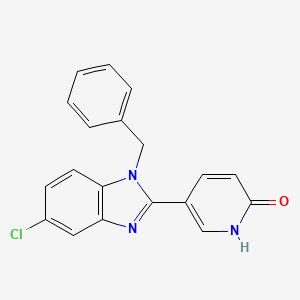
5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, commonly referred to as BCP, is an important synthetic compound with a wide range of applications in the scientific community. BCP is a heterocyclic compound composed of two nitrogen atoms, one oxygen atom, and three carbon atoms. It is a colorless, crystalline solid that is soluble in water and organic solvents. BCP has been widely studied in recent years due to its potential use in a variety of scientific applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to 5-(1-Benzyl-5-chloro-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone have been explored for their antimicrobial properties. A study by Addla et al. (2012) designed and synthesized a series of novel 1-benzyl-2-butyl-4-chloroimidazole embodied 4-azafluorenone hybrids, showing significant antimicrobial activity against various bacteria and fungal strains.
Catalytic Activity in Chemical Reactions
Benzimidazolium salts and their palladium N-heterocyclic carbene complexes, related to this compound, have shown effectiveness in catalyzing carbon-carbon bond-forming reactions. Akkoç et al. (2016) demonstrated that these compounds are efficient catalysts for Suzuki–Miyaura cross-coupling and arylation reactions.
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including those structurally similar to this compound, have been studied for their ability to inhibit mammalian DNA topoisomerase I. Alpan et al. (2007) synthesized and evaluated several 1H-benzimidazole derivatives, finding that some showed potent topoisomerase I inhibition.
Synthesis of Heterocyclic Compounds
The compound 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines, related to this compound, has been synthesized through a modified Hantzsch reaction, as studied by Dzvinchuk (2007). This methodology includes the formation of compounds with a 1,4-dihydropyridine ring and is completed by aromatization.
Optical Properties
Studies on the optical properties of novel derivatives related to this compound have been conducted. Ge et al. (2014) synthesized a series of novel derivatives and investigated their fluorescence spectral characteristics, demonstrating a correlation between absorption and emission maxima with substituent groups.
Coordination Polymers and Magnetic Properties
The asymmetric benzimidazole ligand, structurally related to this compound, has been used to construct multidimensional coordination polymers with interesting magnetic properties. Zhang et al. (2013) synthesized three isomorphous two-dimensional coordination polymers, exploring their luminescent properties and demonstrating a red-shift in the solid state at room temperature.
Propiedades
IUPAC Name |
5-(1-benzyl-5-chlorobenzimidazol-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-7-8-17-16(10-15)22-19(14-6-9-18(24)21-11-14)23(17)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWPYXSBBOYPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)

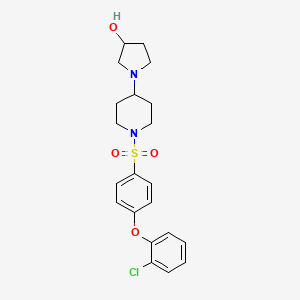
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)
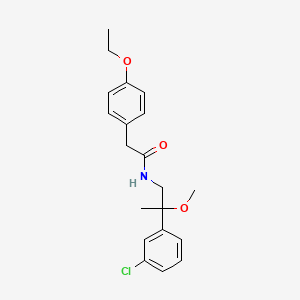
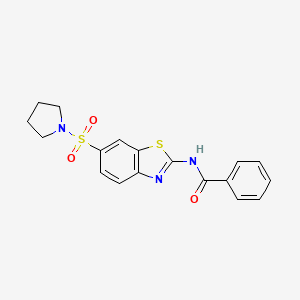
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)
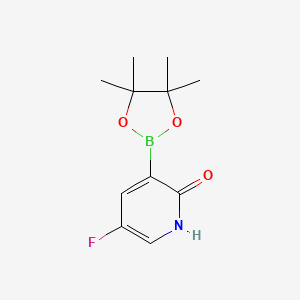
![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B3014534.png)
![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)

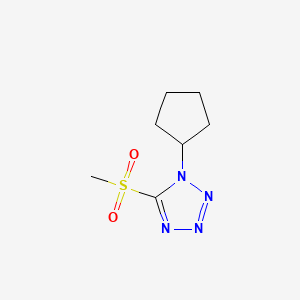
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)